7-Chloro-1-(3-nitrophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-chloro-1-(3-nitrophenyl)-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles This compound is characterized by its unique structure, which includes a chloro-substituted chromeno-pyrrole core, a nitrophenyl group, and an oxolan-2-ylmethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1-(3-nitrophenyl)-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the chromeno-pyrrole core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the nitrophenyl group: This step may involve nitration of a phenyl ring followed by coupling reactions.
Addition of the oxolan-2-ylmethyl side chain: This can be accomplished through alkylation reactions using oxolan-2-ylmethyl halides.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions.
Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
7-chloro-1-(3-nitrophenyl)-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-chloro-1-(3-nitrophenyl)-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione depends on its specific application. For instance, if it exhibits biological activity, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
7-chloro-1-(3-nitrophenyl)-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: Unique due to its specific substitution pattern and side chains.
Other chromeno[2,3-c]pyrroles: May have different substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C22H17ClN2O6 |
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Molecular Weight |
440.8 g/mol |
IUPAC Name |
7-chloro-1-(3-nitrophenyl)-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H17ClN2O6/c23-13-6-7-17-16(10-13)20(26)18-19(12-3-1-4-14(9-12)25(28)29)24(22(27)21(18)31-17)11-15-5-2-8-30-15/h1,3-4,6-7,9-10,15,19H,2,5,8,11H2 |
InChI Key |
QTTZWQUJQJEZAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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